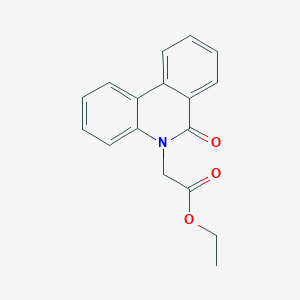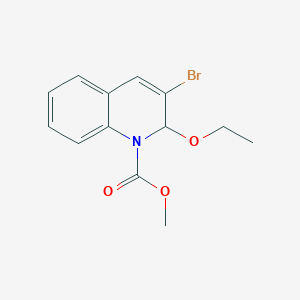
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is a quinoline derivative Quinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. A common synthetic route might include:
Bromination: Starting with 2-ethoxyquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated product is then reacted with methanol and a suitable acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative.
Applications De Recherche Scientifique
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate may have applications in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate would depend on its specific interactions with molecular targets. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromoquinoline-1(2h)-carboxylate
- Ethyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- Methyl 2-ethoxyquinoline-1(2h)-carboxylate
Uniqueness
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is unique due to the specific combination of substituents on the quinoline ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
40448-86-0 |
|---|---|
Formule moléculaire |
C13H14BrNO3 |
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
methyl 3-bromo-2-ethoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-3-18-12-10(14)8-9-6-4-5-7-11(9)15(12)13(16)17-2/h4-8,12H,3H2,1-2H3 |
Clé InChI |
LBJLIIHYNMEQLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(=CC2=CC=CC=C2N1C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


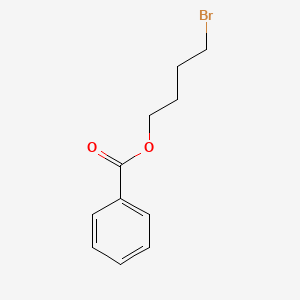
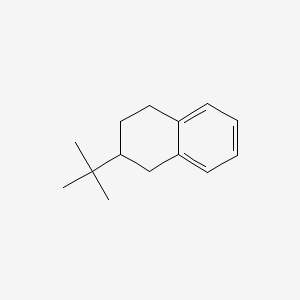
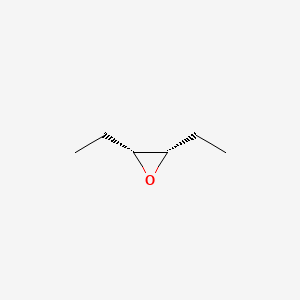
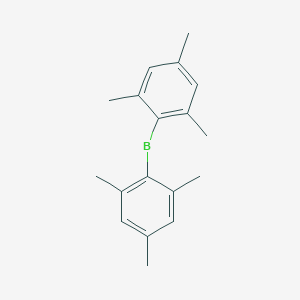

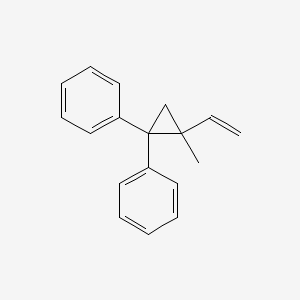
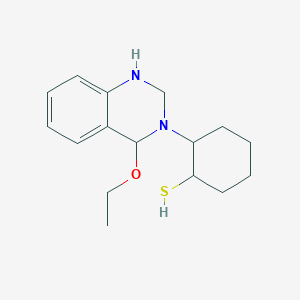

![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)


